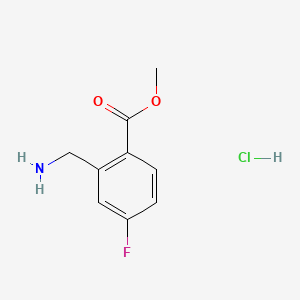
Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group, an aminomethyl group, and a fluorine atom attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride typically involves a multi-step process. One common method includes the esterification of 4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-fluorobenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with formaldehyde and ammonium chloride to introduce the aminomethyl group, resulting in the formation of Methyl 2-(aminomethyl)-4-fluorobenzoate. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways and processes, making the compound useful in research and development.
Comparación Con Compuestos Similares
Methyl 2-(aminomethyl)-4-fluorobenzoate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-(aminomethyl)-4-chlorobenzoate hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-(aminomethyl)-4-bromobenzoate hydrochloride: Similar structure but with a bromine atom instead of fluorine.
Methyl 2-(aminomethyl)-4-iodobenzoate hydrochloride: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can impart different chemical and biological properties compared to its halogenated analogs.
Propiedades
Fórmula molecular |
C9H11ClFNO2 |
|---|---|
Peso molecular |
219.64 g/mol |
Nombre IUPAC |
methyl 2-(aminomethyl)-4-fluorobenzoate;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8-3-2-7(10)4-6(8)5-11;/h2-4H,5,11H2,1H3;1H |
Clave InChI |
WDEVMHHFMJDCEW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
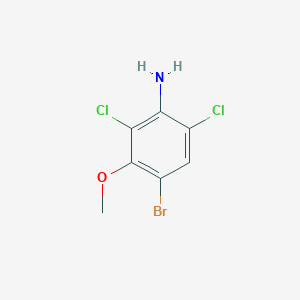
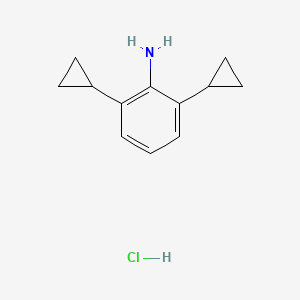
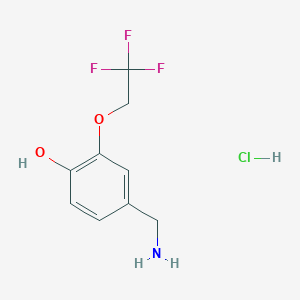
![1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride](/img/structure/B13453604.png)
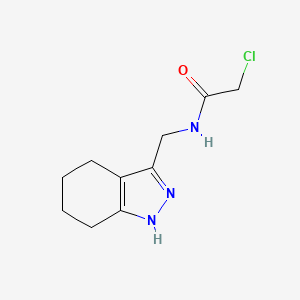
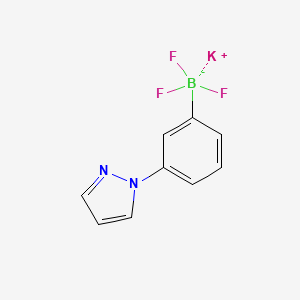
amine dihydrochloride](/img/structure/B13453622.png)
![(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol](/img/structure/B13453629.png)
![Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate](/img/structure/B13453634.png)

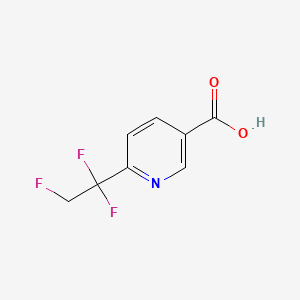
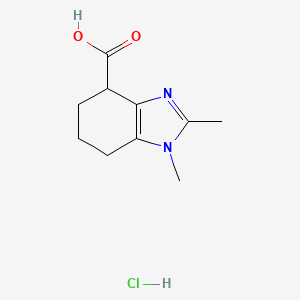
![6,6-Dimethylspiro[2.3]hexan-4-amine hydrochloride](/img/structure/B13453651.png)
